1-Methyl-1H-1,2,3-triazole-4-sulfonamide is a compound that combines a triazole ring with a sulfonamide group, making it significant in various scientific fields, particularly medicinal chemistry. The compound is known for its potential applications in drug development, particularly as an antimicrobial and anticancer agent. Its unique structure allows for interactions with various biological targets, providing insights into enzyme inhibition and protein-ligand interactions.
The compound can be synthesized through several methods, primarily involving cycloaddition reactions and subsequent modifications to introduce the sulfonamide group. It has been studied extensively in the context of medicinal chemistry and materials science, leading to its incorporation into various research applications.
1-Methyl-1H-1,2,3-triazole-4-sulfonamide falls under the categories of heterocyclic compounds and sulfonamides. It is classified as a triazole derivative due to the presence of the triazole ring and as a sulfonamide because of the sulfonamide functional group.
The synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonamide typically involves two main steps:
Industrial production methods may optimize these reactions for higher yields and purity, utilizing continuous flow reactors and automated synthesis techniques to scale up production effectively.
The molecular formula of 1-methyl-1H-1,2,3-triazole-4-sulfonamide is , and its molecular weight is approximately . The compound features a triazole ring with a methyl group at position 1 and a sulfonamide group at position 4.
Property | Value |
---|---|
CAS Number | 1880862-28-1 |
IUPAC Name | 1-methyltriazole-4-sulfonamide |
InChI Key | WHINTPULBAPLQR-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(N=N1)S(=O)(=O)N |
Purity | 95% |
1-Methyl-1H-1,2,3-triazole-4-sulfonamide undergoes various chemical reactions:
Common reagents include organic solvents like dichloromethane and bases such as triethylamine. Catalysts like copper sulfate are also employed to enhance reaction efficiency.
The mechanism of action for 1-methyl-1H-1,2,3-triazole-4-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions that lead to the inhibition or modulation of target activities. Notably, it has shown efficacy in inhibiting carbonic anhydrase isoforms which are crucial in various physiological processes .
The compound is typically a solid at room temperature with good solubility in polar solvents due to its functional groups.
It exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity profile makes it suitable for further chemical modifications in synthetic applications.
The applications of 1-methyl-1H-1,2,3-triazole-4-sulfonamide span several fields:
1-Methyl-1H-1,2,3-triazole-4-sulfonamide represents a strategically important heterocyclic compound in modern medicinal and agrochemical research. Characterized by the fusion of a 1,2,3-triazole ring and a sulfonamide group, this molecule (empirical formula: C₃H₆N₄O₂S; molecular weight: 162.17 g/mol) exemplifies the concept of "bioisosteric hybridization" [2] [9]. The 1,2,3-triazole ring contributes metabolic stability, dipole interactions, and hydrogen-bonding capacity, while the sulfonamide moiety (-SO₂NH₂) enables targeted enzyme inhibition through interactions with metalloenzymes or catalytic pockets [2] [7]. This dual functionality makes it a versatile pharmacophore and a critical synthon for constructing complex bioactive molecules. Its emergence aligns with the broader scientific trend of leveraging nitrogen-rich heterocycles to address challenges like multidrug resistance in pathogens and cancers [2] [4] [7].
The molecular architecture of 1-methyl-1H-1,2,3-triazole-4-sulfonamide features a planar, five-membered 1,2,3-triazole ring with a methyl group at N1 and a sulfonamide (-SO₂NH₂) at C4. This arrangement creates a polarized system: the triazole ring exhibits aromatic character due to 6π-electron delocalization, while the sulfonamide group introduces strong electron-withdrawing properties [2] [9]. Key identifiers include:
Physicochemical Properties:Computed topological polar surface area (TPSA) is approximately 100 Ų, suggesting good solubility in polar solvents like water and DMSO. This property facilitates its use in aqueous biological systems [2] [6]. Predicted collision cross sections (CCS) for adducts, derived from mass spectrometry, range from 123.8 Ų ([M+H-H₂O]⁺) to 173.5 Ų ([M+CH₃COO]⁻), indicating variable gas-phase ion mobility [6].
Spectral Characteristics:While experimental NMR data in the search results is limited, its structure implies characteristic signals:
Table 1: Key Structural and Physicochemical Properties
Property | Value/Descriptor | Source/Method |
---|---|---|
Molecular Formula | C₃H₆N₄O₂S | PubChem [1] [6] |
Molecular Weight | 162.17 g/mol | PubChem [1] [5] |
CAS Number | 1880862-28-1 | AiFChem, BLD Pharm [5] [8] |
SMILES | CN1C=C(N=N1)S(=O)(=O)N | PubChem [5] [6] |
InChIKey | WHINTPULBAPLQR-UHFFFAOYSA-N | PubChem [6] [10] |
Predicted TPSA | ~100 Ų | PubChem Lite [6] |
Key Spectral Features | IR: S=O (1350, 1150 cm⁻¹), N-H bend (~1600 cm⁻¹) | Deduced from functional groups [9] |
The development of 1-methyl-1H-1,2,3-triazole-4-sulfonamide is intertwined with the broader evolution of triazole chemistry. The term "triazole" was first coined by Bladin in 1885 to describe this nitrogen-rich heterocycle [2] [9]. However, practical synthetic access to derivatives like this sulfonamide remained challenging until the advent of modern "click chemistry." Early triazole syntheses relied on thermal 1,3-dipolar cycloadditions between azides and alkynes (Huisgen reaction), which suffered from harsh conditions, low regioselectivity (yielding mixtures of 1,4- and 1,5-disubstituted isomers), and poor functional group tolerance [2] [9].
A revolutionary advance came in 2002 with the independent reports by Meldal and Sharpless on Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method enabled regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions [2] [9] [7]. This catalytic system (typically Cu(I) generated from CuSO₄/Na-ascorbate) facilitates the direct coupling between organic azides (like azidosulfonamides) and terminal alkynes (like propargyl derivatives). The CuAAC reaction is the most probable route for synthesizing 1-methyl-1H-1,2,3-triazole-4-sulfonamide, involving the cycloaddition of methyl azide (or a protected equivalent) with a terminal alkyne bearing a sulfonamide group, or vice versa [2] [7] [9].
The rise of combinatorial chemistry and fragment-based drug design in the 2000s further propelled interest in compact, polar scaffolds like this sulfonamide-triazole hybrid. Its synthesis exemplifies the trend toward "molecular hybridization," where known pharmacophores are combined to create novel bioactive entities with potentially enhanced efficacy or novel mechanisms [2] [4] [7].
The biological significance of 1-methyl-1H-1,2,3-triazole-4-sulfonamide stems directly from the synergistic effects of its constituent moieties:
Coordination Chemistry: The "pyrrole-type" nitrogen (N2 in 1H-1,2,3-triazole) can coordinate to metal ions. This is crucial in antifungal agents, where triazoles inhibit cytochrome P450 enzymes (e.g., CYP51) by coordinating the heme iron, disrupting ergosterol biosynthesis [2].
Sulfonamide Group (-SO₂NH₂):
Versatile Interactions: The sulfonamide acts as a hydrogen bond donor/acceptor and engages in electrostatic interactions, enhancing binding affinity to diverse protein pockets [4] [7].
Biological Applications Highlighting the Hybrid:
Table 2: Key Biological Activities Enabled by the Triazole-Sulfonamide Motif
Biological Target/Application | Role of Triazole-Sulfonamide | Exemplary Activity | Source |
---|---|---|---|
Cancer Therapy (VEGFR-2/hCA inhibition) | Triazole: H-bonding, dipole interactions, metabolic stability; Sulfonamide: Zn²⁺ coordination in CA isoforms | VEGFR-2 IC₅₀ = 0.38 μM; hCA XII IC₅₀ = 3.2 nM; Cytotoxicity (HepG-2) IC₅₀ = 8.39 μM | [7] |
Agrochemical Fungicides | Resistance management; Broad-spectrum enzyme inhibition | Cucumber downy mildew EC₅₀ = 6.91 mg/L (Compound 6g) | [4] |
Antifungal/Antibacterial | Triazole: CYP450 inhibition (heme iron coordination); Sulfonamide: Dihydropteroate synthase inhibition | Implied by structural analogy to clinical triazoles and sulfonamide antibiotics | [2] |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7